molecular formula C6H5ClN2O B047983 6-Chloronicotinamide CAS No. 6271-78-9

6-Chloronicotinamide

Cat. No.: B047983
CAS No.: 6271-78-9
M. Wt: 156.57 g/mol
InChI Key: ZIJAZUBWHAZHPL-UHFFFAOYSA-N
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Description

6-Chloronicotinamide is a chemical compound with the molecular formula C6H5ClN2O. It is a derivative of nicotinamide, where a chlorine atom is substituted at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Scientific Research Applications

6-Chloronicotinamide has a wide range of applications in scientific research:

Safety and Hazards

6-Chloronicotinamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloronicotinamide can be synthesized through the nucleophilic substitution reaction of 6-chloronicotinoyl chloride with ammonia or an amine. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 6-Chloronicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or primary amines in solvents like DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran (THF).

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Chloronicotinamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the methylation of nicotinamide. By inhibiting this enzyme, this compound can modulate various metabolic pathways, potentially leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Chloronicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nicotinamide N-methyltransferase sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

6-chloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJAZUBWHAZHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60211796
Record name 6-Chloronicotinamide
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Molecular Weight

156.57 g/mol
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CAS No.

6271-78-9
Record name 6-Chloronicotinamide
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Record name 6-Chloronicotinamide
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Record name 6-Chloronicotinamide
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Record name 6-CHLORONICOTINAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-3-methylbenzaldehyde (1.0 equiv) in DMF (0.2 M solution) was treated with K2CO3 (1.5 equiv) and 6-chloronicotinamide (1.0 equiv). The reaction mixture was placed inside the microwave oven and then irradiated for 5 min. Upon completion of the reaction, the mixture was cooled, poured into H2O and extracted with ethyl acetate, and the combined organic layers were washed twice with water and brine. After drying the extracts over magnesium sulfate and evaporation under vacuum the crude product was purified by silica eel chromatography using CHCl3:EtOH 7%:NH4OH 0.7% to afford the title compound as a solid.
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Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (1.00 ml, 10 mmol) and diisopropylethylamine (1.74 mL, 10 mmol) in anhydrous DMF (10 mL) was warmed to 60° C., then a solution of tert-butyl bromoacetate (1.47 mL, 10 mmol) in anhydrous DMF (10 ml) was added drop-wise over 1 hour. After addition, the reaction mixture was kept at 60° C. for 4 hours. The reaction mixture was then concentrated by rotary evaporation, then partitioned between EtOAc and water. The organic layer was washed with water, then evaporated to yield a dark brown liquid (1.96 g, 87%) TLC (EtOAc/hexanes, 1:4) Rf=0.31; ESI-MS m/z=225.9 [M+H]+. The disubstituted aniline derivative (0.41 g, 2.31 mmol) and was then coupled to 6-chloronicotinoyl chloride (0.52 g, 2.31 mmol) in anhydrous DMF (2 mL) using DBU (344 ml, 2.31 mmol). The reaction mixture was heated to 65° C. for 48 h. The reaction mixture was diluted with EtOAc, and the organic layer washed with H2O. The crude material was concentrated by rotary evaporation, and purified by flash chromatography (EtOAc/hex 1:2) to yield 387 mg (46%) of 6-chloronicotinamide intermediate XIV as a clear oil. TLC (EtOAc/hexanes, 1:2) Rf=0.28; ESI-MS m/z=364.9 [M+H]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential environmental impacts of 6-chloronicotinamide?

A: Research suggests that this compound can be generated as an intermediate product during the degradation of the insecticide imidacloprid by a cobalt/peroxymonosulfate system. [] While this system shows promise as an advanced oxidation technology for water treatment, further research is needed to fully understand the environmental fate and potential ecotoxicological effects of this compound itself.

Q2: How does the chemical structure of nicotinic acid analogs, like this compound, influence their ability to modulate the virulence of Bordetella pertussis?

A: Studies indicate that the carboxyl group of nicotinic acid is essential for its modulatory effect on Bordetella pertussis virulence gene expression. [] Analogs like this compound, where the carboxyl group is altered, lose their ability to act as modulators. This suggests that the carboxyl group plays a crucial role in the molecular mechanism of modulation, possibly through charge-charge interactions. []

Q3: Can this compound exist in different forms, and how does this impact its reactivity?

A: Theoretical studies employing density functional theory have explored the tautomerism of this compound. [] Calculations indicate that while only one tautomer (likely the ketone form) is stable in the gas phase, interaction with water molecules can significantly lower the energy barrier for proton transfer, potentially facilitating reactions. [] This highlights the importance of considering the microenvironment when studying the reactivity of this compound.

Q4: Are there efficient synthetic routes for producing this compound derivatives?

A: Yes, researchers have developed a regioselective Suzuki coupling method for synthesizing 2-aryl-6-chloronicotinamides. [] This method utilizes a palladium catalyst (PXPd2) and achieves high regioselectivity by exploiting the chelation of the palladium species to the amide group of 2,6-dichloronicotinamide. [] This approach offers a streamlined route to access a variety of this compound derivatives for further investigation.

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